molecular formula C7H12FNO B13320966 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane

8-Fluoro-5-oxa-2-azaspiro[3.5]nonane

Cat. No.: B13320966
M. Wt: 145.17 g/mol
InChI Key: XGBSCOGEOLOYJM-UHFFFAOYSA-N
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Description

8-Fluoro-5-oxa-2-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The process involves several steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Fluoro-5-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their activity. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-5-oxa-2-azaspiro[3.5]nonane stands out due to the presence of the fluorine atom, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in medicinal chemistry and materials science, where such characteristics are often desired .

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

8-fluoro-5-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C7H12FNO/c8-6-1-2-10-7(3-6)4-9-5-7/h6,9H,1-5H2

InChI Key

XGBSCOGEOLOYJM-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1F)CNC2

Origin of Product

United States

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